molecular formula C9H14N2S B12109343 6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Cat. No.: B12109343
M. Wt: 182.29 g/mol
InChI Key: IQLLIONGOOBBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is an organic compound with the molecular formula C9H14N2S It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C9H14N2S/c1-2-6-3-4-7-8(5-6)12-9(10)11-7/h6H,2-5H2,1H3,(H2,10,11)

InChI Key

IQLLIONGOOBBMW-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=N2)N

Origin of Product

United States

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